molecular formula C21H24O6 B042791 Kadsurin A CAS No. 99340-07-5

Kadsurin A

Cat. No. B042791
CAS RN: 99340-07-5
M. Wt: 372.4 g/mol
InChI Key: YVRYZXAHRGGELT-MZNUGIIHSA-N
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Description

Synthesis Analysis

The total synthesis of homochiral Kadsurin A has been achieved in a stereoselective manner, starting from known tetracyclic lactone. This synthetic approach allows for the preparation of Kadsurin A with the natural configuration, demonstrating the feasibility of synthesizing complex natural products in the laboratory (Ohshima et al., 1995).

Molecular Structure Analysis

Kadsurin A is characterized by its unique schizandrin-type lignan structure, established through detailed spectroscopic analysis, including measurements of intramolecular nuclear Overhauser effects. This structural elucidation has contributed to a deeper understanding of the stereochemistry and conformation of schizandrin-type lignans (Chen et al., 1977).

Scientific Research Applications

  • Antioxidant Properties : Kadsurin A, a major constituent of Kadsura heteroclita, has shown potential for scavenging oxygen radical species in the liver, indicating antioxidant properties (Yang et al., 1992).

  • AChE Inhibitory Activity : Isolated from Kadsura coccinea stems, Kadsuricoccins A and B exhibited acetylcholinesterase inhibitory activity, which could be relevant in the context of neurodegenerative diseases (Huang et al., 2019).

  • Neolignan Composition : Kadsurin A is identified as a novel neolignan in plants like Piper species (Pradhan et al., 1994) and Piper schmidtii (Tyagi et al., 1993).

  • Synthetic Production : Research has also been conducted on the total synthesis of homochiral kadsurin, achieving it in a stereoselective manner, which is significant for potential pharmaceutical applications (Ohshima et al., 1995).

  • Anti-HIV Activity : Binankadsurin A, a lignan found in Kadsura angustifolia, showed notable anti-HIV activity (Gao et al., 2008).

  • Structural Identification : The structures of new lignans, kadsurin and kadsurarin, isolated from Kadsura japonica Dunal, were established, contributing to the understanding of the compound's chemical nature (Chen et al., 1977).

properties

IUPAC Name

(2S,3R,3aS,7aR)-2-(1,3-benzodioxol-5-yl)-3a,7a-dimethoxy-3-methyl-5-prop-2-enyl-3,7-dihydro-2H-1-benzofuran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-5-6-15-10-20(23-3)13(2)19(27-21(20,24-4)11-16(15)22)14-7-8-17-18(9-14)26-12-25-17/h5,7-10,13,19H,1,6,11-12H2,2-4H3/t13-,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRYZXAHRGGELT-MZNUGIIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2(C1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](O[C@]2([C@@]1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331992
Record name Kadsurin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kadsurin A

CAS RN

99340-07-5
Record name (2S,3R,3aS,7aR)-2-(1,3-Benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,7a-dimethoxy-3-methyl-5-(2-propen-1-yl)-6(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99340-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kadsurin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
XW Yang, M Hattori, T Namba, DF CHEN… - Chemical and …, 1992 - jstage.jst.go.jp
Three-days successive po administration of an EtOH extract of the stems of Kadsura heteroclita (Schizandreceae) or its major consituent, kadsurin, resulted in significant decreases of …
Number of citations: 58 www.jstage.jst.go.jp
L Dupont, G Germain, O Dideberg - Pharmacological Research …, 1986 - Elsevier
BN52021 (Ginkgolide B) monohydrate C 20 H 24 O 10 · H 2 O crystallizes in the triclinic space group P1 with two independent molecules in the unit cell of which parameters are a = …
Number of citations: 22 www.sciencedirect.com
OD Tyagi, S Jensen, PM Boll, NK Sharma, KS Bisht… - Phytochemistry, 1993 - Elsevier
… in agreement with the structure given for kadsurin A and that our isolated compound 7 is a new compound having the structure originally proposed for kadsurin A. An NOE-experiment …
Number of citations: 57 www.sciencedirect.com
MN Chang, GQ Han, BH Arison, JP Springer… - Phytochemistry, 1985 - Elsevier
… of a ketone functionality as in kadsurin A. NMR data [SO.9 (d, 3H, J = 7 I-Ix), 3.25 (s, 3H), 3.52 (s, 3H), 6.0 (s, 2H)] revealed the close relationship of this compound to kadsurin A (3). A …
Number of citations: 73 www.sciencedirect.com
JL Koul, SK Koul, SC Taneja, KL Dhar - Phytochemistry, 1996 - Elsevier
… cubeb and the isolation and structural elucidation of minor constituents ofwhich two are the new oxygenated cyclohexanes, I and 2, and two are the neolignans kadsurin A (3) and …
Number of citations: 29 www.sciencedirect.com
P Pradhan, SJ Desai, LP Badheka… - Natural Product …, 1994 - Taylor & Francis
A new neolignan hookerinone A (1) along with three other members of the same group viz. kadsurin A (2), isodihydrofutoquinol A (3) and isodihydrofutoquinol B (4) have been isolated …
Number of citations: 11 www.tandfonline.com
OD Tyagi, J Wengel, AK Prasad, PM Boll… - Acta Chemica …, 1994 - actachemscand.org
… The other neolignans were found to be kadsurin В 3, hancinone 4, kadsurin A 6, … The other four compounds were identified as kadsurin A 6, piperenone 7, burchellin 8 and a known …
Number of citations: 16 actachemscand.org
OD Tyagi, AK Prasad, J Wengel, PM Boll… - Acta Chemica …, 1995 - researchgate.net
… and its stereochemistry, the reduction of kadsurin A (10, our earlier … kadsurin A (10) and piperenone (4) were identical, which establishes identical absolute stereochemistry of kadsurin A …
Number of citations: 23 www.researchgate.net
TY Shen, SB Hwang, MN Chang… - Proceedings of the …, 1985 - National Acad Sciences
… The structural specificity of kadsurenone was illustrated by the low PAF-receptor blocking activity of three closely related derivatives, piperenone and kadsurin A and B, isolated from the …
Number of citations: 250 www.pnas.org
AK Prasad, OD Tyagi, J Wengel, PM Boll, CE Olsen… - Tetrahedron, 1994 - Elsevier
… Kadsurin A (12) when refluxed with acetic anhydride and … mass units higher than that shown by kadsurin A. The ‘H NJvlR … as in kadsurin A (12) because the reaction site in kadsurin A is …
Number of citations: 26 www.sciencedirect.com

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